Cas no 882283-67-2 (4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine)

4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
- AKOS002908763
- 4-chloro-6-imidazol-1-yl-5-nitropyrimidine
- 882283-67-2
-
- MDL: MFCD08367393
- Inchi: InChI=1S/C7H4ClN5O2/c8-6-5(13(14)15)7(11-3-10-6)12-2-1-9-4-12/h1-4H
- InChI Key: DNXIPPFWVGQSTO-UHFFFAOYSA-N
- SMILES: C1=CN(C=N1)C2=NC=NC(=C2[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 225.0053521g/mol
- Monoisotopic Mass: 225.0053521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 89.4Ų
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 085452-1g |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine, 97% |
882283-67-2 | 97% | 1g |
$433.00 | 2023-09-06 | |
Chemenu | CM527309-1g |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine |
882283-67-2 | 95% | 1g |
$268 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628819-1g |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine |
882283-67-2 | 98% | 1g |
¥1822.00 | 2024-04-27 | |
Chemenu | CM527309-5g |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine |
882283-67-2 | 95% | 5g |
$806 | 2023-02-01 | |
Crysdot LLC | CD11035361-5g |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine |
882283-67-2 | 95+% | 5g |
$805 | 2024-07-18 |
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine Related Literature
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
Additional information on 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine
Comprehensive Overview of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine (CAS No. 882283-67-2)
4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine (CAS No. 882283-67-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyrimidine derivative is characterized by its unique molecular structure, combining a chloro substituent, an imidazole ring, and a nitro group. Its versatility makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound's CAS number 882283-67-2 is frequently searched in chemical databases, reflecting its relevance in modern drug discovery. Researchers often explore its reactivity patterns, especially the chloro-nitropyrimidine core, which serves as a key scaffold for cross-coupling reactions and nucleophilic substitutions. Recent studies highlight its potential in targeting ATP-binding sites of enzymes, aligning with the growing interest in precision medicine and personalized therapeutics.
In the context of green chemistry, 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine has been investigated for its compatibility with sustainable synthesis methods. With the rise of AI-driven drug design, computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets. This aligns with industry trends focusing on high-throughput screening and fragment-based drug discovery.
The compound's imidazole moiety is particularly noteworthy, as it mimics histidine residues in proteins, making it a hotspot for medicinal chemistry applications. Its nitro group also contributes to electron-withdrawing effects, enhancing its reactivity in heterocyclic transformations. These properties are frequently discussed in forums related to structure-activity relationships (SAR) and lead optimization strategies.
From a commercial perspective, CAS 882283-67-2 is often listed in catalogs of fine chemicals and building blocks for drug development. Suppliers emphasize its high purity (>98%) and stability under standard storage conditions, addressing concerns about compound degradation in long-term research projects. Its role in combinatorial chemistry libraries further underscores its utility in hit-to-lead campaigns.
Emerging applications of 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine include its use in proteomics studies and chemical biology probes. Researchers are exploring its potential as a photoaffinity label or click chemistry component, capitalizing on its bioorthogonal reactivity. These innovations resonate with the broader scientific community's focus on target identification and mechanistic studies.
Quality control protocols for 882283-67-2 typically involve HPLC analysis and mass spectrometry to ensure batch-to-batch consistency—a critical factor for reproducible research. The compound's spectroscopic data (e.g., NMR and IR spectra) are well-documented, facilitating its identification in complex reaction mixtures.
In summary, 4-Chloro-6-(1H-imidazol-1-yl)-5-nitropyrimidine represents a multifaceted tool for modern chemical research. Its structural features and reactivity profile continue to inspire innovations across drug discovery, materials science, and bioconjugation techniques, making it a compound of enduring interest in both academic and industrial settings.
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